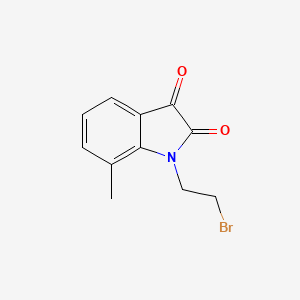

1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione

Description

1-(2-Bromoethyl)-7-methyl-1H-indole-2,3-dione is a synthetic indole derivative characterized by a 2,3-dione (isatin) core substituted with a 7-methyl group and a 2-bromoethyl chain at the 1-position. The bromoethyl group introduces significant reactivity due to the bromide leaving group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or cross-coupling chemistry . Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.11 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-7-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-7-3-2-4-8-9(7)13(6-5-12)11(15)10(8)14/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGONIUYFFHINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406066 | |

| Record name | 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620932-06-1 | |

| Record name | 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione typically involves the bromination of an appropriate indole precursor. One common method is the bromination of 7-methyl-1H-indole-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various substituted indoles.

- Oxidation forms indole-2,3-diones.

- Reduction produces indolines .

Scientific Research Applications

While the compound "1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione" (CID 4730285) is mentioned in chemical databases , direct applications specifically for this compound are not detailed within the provided search results. However, the search results discuss applications related to similar compounds, such as:

Isatin (1H-indole-2,3-dione) and its derivatives:

- Versatile Building Block: Isatin derivatives, including those with bromoethyl modifications, serve as versatile building blocks for creating diverse intermediates tailored for various chemical purposes .

- Pharmacophore Incorporation: Isatin's core structure is amenable to incorporating pharmacophores, which is a strategy for generating biologically active analogs .

- Quinoxaline Synthesis: 1-(2-Bromoethyl)-indole-2,3-dione can be used in the synthesis of quinoxalines, which have low toxicity and can act as interferon inducers and exhibit anti-VSV (Vesicular stomatitis virus) activity .

- Indane-1,3-Dione Derivatives: Isatin-related compounds are used in the synthesis of indane-1,3-dione derivatives, which have applications in biosensing, bioactivity, bioimaging, and electronics .

Reactions and Modifications:

- Reaction with Aldehydes: Isatin reacts with free amino groups and various aldehydes to produce diverse precursors, with pyridines among them, which possess a wide range of biological applications .

- Thiol Incorporation: Incorporating a thiol in heterocycles related to isatin has led to analogs possessing interesting biological properties .

- Alkylation: Isatin can undergo alkylation with dibromoethane to produce 1-(2-Bromoethyl)-indole-2,3-dione, which is a key step in synthesizing indoloquinoxalines .

Other relevant information:

- Crystal Structure: The crystal structure of a related compound, 1-(2-bromoethyl)indoline-2,3-dione, has been analyzed, revealing details about its molecular arrangement and intermolecular interactions . The isatin moiety is nearly planar, and molecules are linked by C—H⋯O hydrogen bonds .

- Biological Activity: Modifications to chemical compounds related to isatins, even minor ones, can have a very positive impact on their biological activity . Compounds containing electron-withdrawing substituents may be more potent .

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Reactivity : The bromoethyl group in the target compound offers superior leaving-group capability compared to methylallyl or isobutyl substituents, enabling applications in Suzuki-Miyaura couplings or alkylation reactions .

- Steric Effects : Bulky groups like isobutyl or bromobenzyl reduce reactivity but may enhance target specificity in drug design.

- Crystallinity : Allyl-substituted derivatives (e.g., 5-bromo-1-allyl) exhibit planar fused-ring structures, whereas bromoethyl or benzyl groups introduce steric distortions .

Halogen-Substituted Analogues

- 5-Bromo-7-methyl-1H-indole-2,3-dione (CAS 77395-10-9): Bromine at position 5 increases molecular weight (240.05 g/mol) and lipophilicity (ClogP ~2.1) compared to the target compound. The 5-bromo substitution is associated with enhanced electrophilic character, useful in halogen-bonding interactions in drug-receptor binding .

Alkyl Chain Variations at Position 7

- 7-Ethyl-1H-indole-2,3-dione (CAS 79183-65-6): Ethyl substitution increases hydrophobicity (ClogP ~1.8) compared to the 7-methyl group (ClogP ~1.3), impacting membrane permeability in biological systems .

- Unsubstituted 1H-Indole-2,3-dione (Isatin) : The parent compound lacks alkyl groups, resulting in lower lipophilicity and reduced bioavailability compared to methyl/ethyl derivatives .

Biological Activity

1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique structure characterized by an indole ring with a brominated ethyl group and a methyl group at the 7-position, which influences its reactivity and biological interactions.

- Molecular Formula : C11H10BrNO2

- Molecular Weight : 254.08 g/mol

The compound's structure allows it to interact with various biological targets, particularly enzymes involved in tumor growth and immune response pathways.

Research indicates that this compound acts primarily as an inhibitor of arginase 1 and 2 enzymes. These enzymes play critical roles in the immune response by regulating arginine metabolism, which is essential for T-cell function and tumor progression. By inhibiting these enzymes, the compound may enhance anti-tumor immunity and reduce tumor growth.

Antitumor Effects

The compound has demonstrated significant anti-tumor effects across various cancer models. Notably, it has been shown to inhibit the growth of several cancer cell lines, including:

These results indicate that the compound exhibits potent cytotoxicity against specific cancer types, making it a candidate for further investigation in cancer therapy.

Mechanistic Studies

Studies have elucidated the mechanisms by which this compound exerts its effects. In pancreatic cancer models, it was observed that substitution at the 2-position of indole derivatives significantly influenced their growth inhibitory activity. The compound's structural modifications can lead to variations in potency against different cell lines, highlighting the importance of chemical structure in biological activity.

Case Studies

One notable study involved testing the compound against human pancreatic cancer cells, where it showed high potency with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. This suggests that this compound may provide a novel approach to treating resistant cancer types.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves the bromination of an indole derivative using 2-bromoethanol in the presence of a base like potassium carbonate. The reaction conditions can be optimized for better yields:

This method allows for efficient production of the compound for further biological testing.

Q & A

Q. What are the optimal synthetic routes for 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione?

A two-step approach is commonly employed:

- Step 1 : Synthesis of the indole-2,3-dione core. For 7-methylisatin (the core structure), methods include oxidative cyclization of substituted anilines or Friedel-Crafts alkylation under acidic conditions .

- Step 2 : Introduction of the 2-bromoethyl group. A nucleophilic substitution reaction using 1,2-dibromoethane or coupling with a bromoethylating agent (e.g., via CuI-catalyzed reactions in PEG-400/DMF mixtures) is effective, yielding ~50% after purification by flash column chromatography (70:30 ethyl acetate/hexane) .

- Key validation : Use H NMR to confirm substitution at the N1 position (e.g., triplet for -CH-Br at δ ~3.8 ppm) and HRMS for molecular ion verification .

Q. How is the crystal structure of this compound refined, and what software is recommended?

- Data collection : Use single-crystal X-ray diffraction. For small molecules, SHELXL (integrated into OLEX2) is the gold standard for refinement due to its robust handling of twinning and high-resolution data .

- Workflow : Solve the structure with SHELXS/SHELXD, refine with SHELXL, and visualize with OLEX2. Pay attention to the bromine atom’s anisotropic displacement parameters and validate using R (<5%) and wR (<10%) .

Advanced Research Questions

Q. How can the bromoethyl group be leveraged for further functionalization in medicinal chemistry?

The bromine atom serves as a versatile handle for cross-coupling reactions:

- Suzuki-Miyaura coupling : React with aryl/heteroaryl boronic acids to introduce bioactive motifs (e.g., antiparallel β-sheet mimics or kinase inhibitors) .

- Nucleophilic substitution : Replace Br with amines (e.g., piperazine) to enhance solubility or target GPCRs. Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) .

- Methodological tip : Use Pd(PPh)/KCO in DMF/HO (3:1) at 80°C for Suzuki reactions, achieving >70% yield .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts)?

- Scenario : A downfield shift in the indole carbonyl signal (C2/C3) may indicate hydrogen bonding or polymorphism.

- Resolution :

- Compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) to confirm electronic effects.

- Perform variable-temperature NMR to rule out dynamic processes.

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to design derivatives for targeting neurological enzymes (e.g., monoamine oxidases)?

- Rational design : Replace the 7-methyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding to flavin-containing active sites.

- Synthesis : Use regioselective electrophilic substitution (e.g., HNO/HSO for nitration, followed by reduction).

- Assays : Test inhibitory activity via spectrophotometric monitoring of kynuramine oxidation (IC < 1 μM indicates high potency) .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Challenge : Disorder in the bromoethyl chain due to rotational flexibility.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.